β-Amino Acid Architecture: Backbone Geometry Shift vs α-Proline and α-CF3-Proline Analogs
The target compound is a β-amino acid (carboxylate at pyrrolidine C3) rather than an α-amino acid (carboxylate at C2, as in proline). This structural shift moves the carboxylate one carbon further from the ring nitrogen, fundamentally altering peptide backbone geometry. In contrast, all substituted prolines described in the comprehensive Kubyshkin et al. 2018 survey—including 2tCF3Pro, 3tCF3Pro, 4cCF3Pro, and 5cCF3Pro—retain the α-amino acid architecture (COOH at C2) [1]. The β-architecture produces longer backbone spacing and altered ϕ/ψ dihedral angle preferences relative to α-proline derivatives, enabling access to β-peptide secondary structures not attainable with α-CF3-proline analogs [2].
α-proline: 2-bond N–C2–COOH
| Evidence Dimension | Backbone atom spacing between nitrogen and carboxylate carbon |
|---|---|
| Target Compound Data | 3-bond spacing (N–C2–C3–COOH); β-amino acid architecture |
| Comparator Or Baseline | Proline and all CF3-substituted prolines: 2-bond spacing (N–C2–COOH); α-amino acid architecture |
| Quantified Difference | One additional backbone carbon atom; fundamentally different ϕ/ψ Ramachandran space |
| Conditions | Structural classification based on IUPAC nomenclature; validated by Cambridge Structural Database surveys of substituted prolines [2] |
Why This Matters
For peptide engineering and foldamer design, the β-architecture provides access to conformational space unavailable to α-proline derivatives, making this compound non-substitutable by any α-CF3-proline analog.
- [1] Kubyshkin V, Pridma S, Budisa N. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New J. Chem., 2018, 42, 13461–13470. DOI: 10.1039/C8NJ02631A. All surveyed compounds are pyrrolidine-2-carboxylic acid (α-proline) derivatives. View Source
- [2] Ganguly HK, Basu G. Conformational landscape of substituted prolines. Biophysical Reviews, 2020, 12(1), 25–39. DOI: 10.1007/s12551-020-00621-8. CSD analysis of proline ring conformations; all entries are α-amino acid derivatives. View Source
